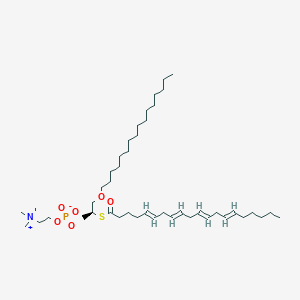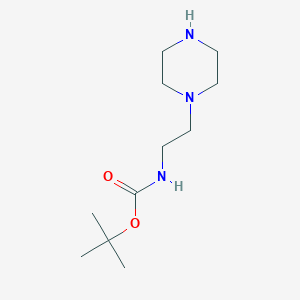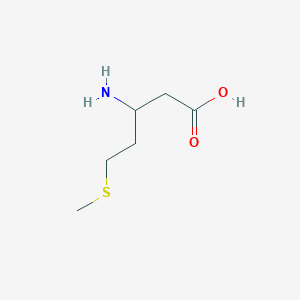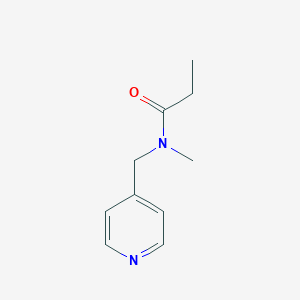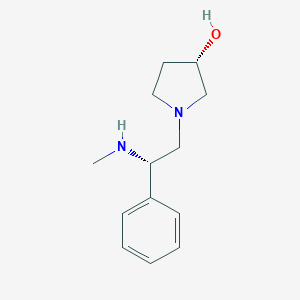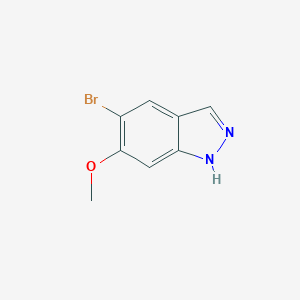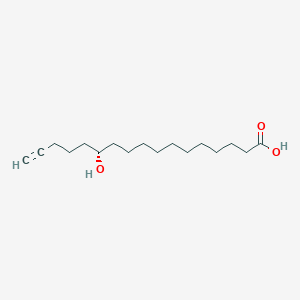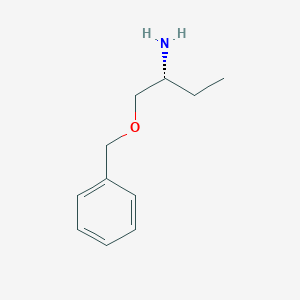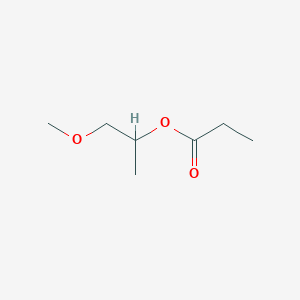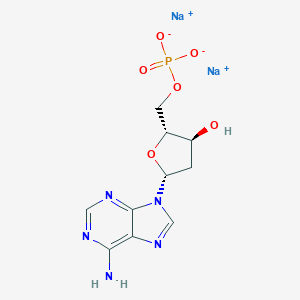
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate
Overview
Description
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is an organophosphate compound notable for its complex structure and numerous applications in various fields of scientific research. This compound forms a crucial part of nucleotide analogs which are pivotal in the study of DNA and RNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate typically involves the phosphorylation of nucleoside analogs. Common reagents for this process include phosphorus oxychloride (POCl3), trimethyl phosphate, and pyridine. The reaction usually proceeds under anhydrous conditions and requires controlled temperatures ranging from 0°C to 25°C.
Industrial Production Methods: On an industrial scale, this compound is synthesized through high-efficiency processes involving nucleoside phosphorylation. These methods incorporate high-pressure liquid chromatography (HPLC) for purification, ensuring high yields and purity levels necessary for pharmaceutical applications.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotide analogs.
Reduction: Reduction processes, often utilizing agents such as sodium borohydride, can modify the purine base structure.
Substitution: Nucleophilic substitution reactions are common, where the phosphate group can be replaced by various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Conditions usually involve aqueous or organic solvents at moderate temperatures.
Reduction: These reactions require inert atmospheres, like nitrogen or argon, to prevent oxidation.
Substitution: Typically, these are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidized derivatives of the purine base.
Reduced nucleoside analogs.
Functionalized phosphate esters from substitution reactions.
Scientific Research Applications
This compound finds extensive applications across diverse scientific fields:
Chemistry: Utilized in the study of nucleotide analogs and their interactions with various enzymes.
Biology: Important in understanding DNA/RNA synthesis and repair mechanisms.
Medicine: Critical in the development of antiviral and anticancer agents.
Industry: Used in the manufacture of pharmaceuticals and biochemical research tools.
Mechanism of Action
The primary mechanism involves the incorporation of this compound into DNA or RNA strands during nucleic acid synthesis. It acts as a chain terminator, halting further elongation of the nucleotide chain. This inhibition is particularly useful in antiviral therapies where viral DNA/RNA replication needs to be controlled. The compound targets enzymes such as DNA polymerase and reverse transcriptase, crucial for viral replication.
Comparison with Similar Compounds
Zidovudine (AZT)
Lamivudine (3TC)
Tenofovir disoproxil fumarate (TDF)
Properties
IUPAC Name |
disodium;[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHHRDGEJPLGT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na2O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969711 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54509-79-4, 151151-31-4 | |
| Record name | Disodium 9-(2-deoxy-5-O-phosphonatopentofuranosyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70969711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Deoxyadenosine 5'-monophosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


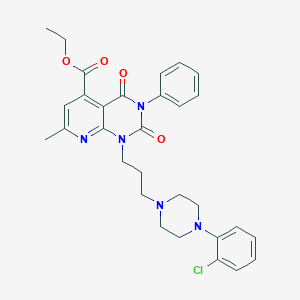
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
